

# Application Notes and Protocols for CC-90003 in HCT-116 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

CC-90003 is a potent and selective covalent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), critical nodes in the MAPK signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, including colorectal cancers with KRAS mutations, making ERK1/2 attractive therapeutic targets.[2][4][5] The HCT-116 cell line, a human colorectal carcinoma line with a KRAS G13D mutation, is a widely utilized model for studying colorectal cancer and the efficacy of targeted therapies.[1][6][7] This document provides detailed application notes and protocols for the use of CC-90003 in HCT-116 xenograft models based on preclinical studies.

# **Mechanism of Action**

CC-90003 functions by irreversibly binding to a cysteine residue within the ATP binding pocket of both ERK1 and ERK2.[3][4] This covalent modification blocks the kinase activity of ERK1/2, thereby inhibiting the phosphorylation of downstream substrates such as RSK.[1] The inhibition of the MAPK pathway ultimately leads to decreased cell proliferation and, in some cases, induction of apoptosis in cancer cells dependent on this pathway for survival.[1] In HCT-116 cells, CC-90003 has been shown to be more potent than other ERK inhibitors in reducing cell growth and inducing cell death.[1]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CC-90003: A covalent ERK1/2 inhibitor [morressier.com]
- 4. covalx.com [covalx.com]
- 5. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HCT116 Xenograft Model Altogen Labs [altogenlabs.com]
- 7. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- To cite this document: BenchChem. [Application Notes and Protocols for CC-90003 in HCT-116 Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610410#cc-90003-dosage-for-hct-116-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com